molecular formula C18H20O B1613173 2',5'-Dimethyl-3-(2-methylphenyl)propiophenone CAS No. 898789-54-3

2',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Cat. No.: B1613173
CAS No.: 898789-54-3
M. Wt: 252.3 g/mol
InChI Key: ZNGMZJIDIHTSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a substituted propiophenone derivative with the molecular formula C₁₈H₂₀O (inferred from structurally similar compounds in and ). The compound features:

  • A propiophenone backbone (C₆H₅-CO-C₂H₅).
  • Two methyl groups at the 2' and 5' positions on the benzoyl ring (the aromatic ring directly attached to the carbonyl group).
  • A 2-methylphenyl substituent at the 3-position of the propanone chain (the second carbon of the propionyl group) .

For example:

  • Melting Point: Likely higher than unsubstituted propiophenone (16–18°C; ) due to increased molecular symmetry and van der Waals interactions from methyl groups.
  • Boiling Point: Estimated to exceed 214–218°C (propiophenone’s range; ) owing to a higher molecular weight (~252–266 g/mol; ).
  • Solubility: Expected to be insoluble in water, similar to propiophenone, but soluble in organic solvents like ethanol or dichloromethane .

Synthesis Pathways The compound is likely synthesized via Friedel-Crafts acylation or microwave-assisted methods, as described for analogous propiophenone derivatives (e.g., p-methyl and p-chloro propiophenones; ). Substituent positions are controlled using regioselective catalysts or directing groups .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-9-15(3)17(12-13)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGMZJIDIHTSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644024
Record name 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-54-3
Record name 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2,5-dimethylbenzoyl chloride and 2-methylbenzene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors equipped with temperature control systems.

    Continuous Stirring: Ensuring uniform mixing of reactants.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

    Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Reactivity Reference
Propiophenone (unsubstituted) None C₉H₁₀O 134.18 BP: 214–218°C; α-phenylselenation yield: 0.59 mmol
2',5'-Dichloro-3-(2-methylphenyl)propiophenone 2',5'-Cl; 3-(2-methylphenyl) C₁₇H₁₆Cl₂O 307.21 Higher electrophilicity due to Cl; used in pharmaceutical intermediates
2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone 2',5'-CH₃; 3-(2,6-dimethylphenyl) C₁₉H₂₂O 266.38 Enhanced steric hindrance; lower reactivity in nucleophilic additions
p-Methylpropiophenone 4'-CH₃ C₁₀H₁₂O 148.20 Higher α-phenylselenation yield (0.51 mmol) vs. acetophenone

Reactivity and Catalytic Behavior

  • α-Functionalization: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide. Unsubstituted propiophenone yields 0.59 mmol of product, outperforming acetophenone (0.51 mmol; ). The 2',5'-dimethyl substitution in the target compound may reduce reactivity due to steric hindrance near the carbonyl .
  • Oxidation: Propiophenone is oxidized to phenyl propanoate by engineered monooxygenases (e.g., ssnBVMO) with 95% conversion (TON = 179). Substituted derivatives like the target compound may exhibit altered turnover numbers depending on electronic effects (e.g., methyl groups as electron donors) .

Physicochemical Properties

  • Thermal Stability : Methyl substituents increase thermal stability compared to halogenated derivatives (e.g., dichloro analogues in –8).
  • Solubility : Polar substituents (e.g., methoxy groups in ) enhance water solubility, while methyl groups maintain hydrophobicity .

Research Findings and Data Tables

Table 1: Reaction Yields of Propiophenone Derivatives

Compound Reaction Type Yield (mmol) Reference
Propiophenone α-Phenylselenation 0.59
Acetophenone α-Phenylselenation 0.51
2',5'-Dichloro-propiophenone* BVMO Oxidation 95% conv.
p-Methylpropiophenone Microwave Synthesis 85% purity

Table 2: Molecular Data of Key Analogues

Compound (CAS) Molecular Weight Melting Point (°C) Boiling Point (°C)
Propiophenone (93-55-0) 134.18 16–18 214–218
2',5'-Dichloro-3-(2-methylphenyl)propiophenone (898780-49-9) 307.21 Not reported Not reported
2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (898754-86-4) 266.38 Not reported Not reported

Biological Activity

2',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a synthetic organic compound belonging to the propiophenone family. Its unique structural characteristics, including methyl substitutions at critical positions, suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O, with a molecular weight of 246.32 g/mol. The compound features methyl groups at the 2' and 5' positions on the phenyl ring, along with an additional methyl group ortho to the second phenyl group. This arrangement influences its solubility, melting point, and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial growth. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in preliminary studies. It appears to modulate signaling pathways associated with inflammation, potentially by interacting with specific receptors or enzymes involved in inflammatory responses. Understanding these interactions could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant inhibition of bacterial growth .
Investigation of Anti-inflammatory EffectsFound that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism for its anti-inflammatory action .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. The carbonyl group in the structure can participate in nucleophilic addition reactions, forming intermediates that may further react to influence cellular processes. Additionally, the hydrophobic nature of the compound, enhanced by multiple methyl groups, facilitates its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Several structurally similar compounds have been studied for their biological activities. The following table compares these compounds based on their unique features and potential applications:

Compound NameMolecular FormulaUnique Features
2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenoneC16H20OMultiple methyl groups on both phenyl rings
2',4'-Dimethyl-3-(4-methylphenyl)propiophenoneC16H20ODifferent substitution pattern on the second ring
2',5'-Dimethyl-3-(4-methylphenyl)propiophenoneC16H20OMethyl substitution at different positions

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dimethyl-3-(2-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dimethyl-3-(2-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.